5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrazole ring, and an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the phenyl group to the oxazole ring under specific conditions such as the use of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups, used in the synthesis of amphetamines.
1-Phenyl-2-propanone: Another compound with a phenyl group, used in the production of methamphetamine.
Uniqueness
5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of a pyrazole and oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-phenyl-N-(1-propan-2-ylpyrazol-4-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-11(2)20-10-13(9-17-20)18-16(21)14-8-15(22-19-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,21) |
InChI Key |
IZHMSSRLDCFZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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